![molecular formula C19H17FN2O5S B2701797 (E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 955813-70-4](/img/structure/B2701797.png)
(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H17FN2O5S and its molecular weight is 404.41. The purity is usually 95%.
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Biological Activity
The compound (E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic derivative that belongs to the class of benzothiazole compounds known for their diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps:
- Formation of Benzothiazole Derivative : The initial step involves the reaction of 4-fluorobenzothiazole with appropriate acylhydrazones to form the desired benzothiazole derivative.
- Imino Group Introduction : The introduction of the imino group is achieved through condensation reactions with 2,5-dimethoxybenzoyl hydrazine.
- Final Esterification : The final product is obtained through esterification with methyl acetate.
The structural characterization of this compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry, which reveal the presence of key functional groups indicative of its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluating similar benzothiazole compounds reported IC50 values indicating potent activity against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The most active compounds showed IC50 values below 10 µM, suggesting strong anticancer activity .
Anti-inflammatory Activity
Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Research Findings : In vitro assays have shown that certain derivatives reduce the production of these cytokines in stimulated macrophage cultures by over 50%, indicating a robust anti-inflammatory effect .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.
- Findings : Studies indicate that related compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for different strains .
Data Table: Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with various carbonyl compounds or their derivatives. The specific compound can be synthesized through the reaction of 4-fluorobenzo[d]thiazole with a suitable acylating agent, followed by methylation to obtain the desired ester form. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the compound.
Table 1: Synthesis Overview
Step | Reaction Type | Reagents | Conditions |
---|---|---|---|
1 | Condensation | 2-Aminobenzenethiol + Carbonyl Compound | Reflux in ethanol |
2 | Methylation | Methyl iodide or dimethyl sulfate | Base catalysis |
Antimicrobial Properties
Benzothiazole derivatives, including the compound in focus, have shown significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research has demonstrated that similar benzothiazole derivatives exhibit minimum inhibitory concentrations (MICs) as low as 50 µg/mL against common pathogens .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress . In vitro studies have shown that these compounds can effectively target cancer cell lines, suggesting their potential as chemotherapeutic agents.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzothiazole derivatives. Compounds similar to (E)-methyl 2-(2-((2,5-dimethoxybenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate have been shown to reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction of inflammation markers |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, several benzothiazole derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects, with this compound showing particularly promising results.
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of benzothiazole derivatives involved testing against various human cancer cell lines. The study found that compounds structurally similar to this compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
methyl 2-[2-(2,5-dimethoxybenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5S/c1-25-11-7-8-14(26-2)12(9-11)18(24)21-19-22(10-16(23)27-3)17-13(20)5-4-6-15(17)28-19/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYFPMMDWMANJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.